N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(12-3-7-21-10-12)19-9-13-14(18-6-5-17-13)11-2-1-4-16-8-11/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGNLYQOPKEWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine and pyridine rings, followed by their coupling with a furan derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Antimalarial Potential: The pyrazine-pyridine core in the target compound resembles aminopyrazines in , which inhibit Plasmodium kinases .
- Solubility vs. Bioactivity : The furan carboxamide may balance the hydrophobicity of the pyridine-pyrazine system, optimizing bioavailability compared to purely aromatic analogs.
Biological Activity
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a pyridine moiety, and a pyrazine structure, which contribute to its unique chemical properties and biological activities. The molecular formula is , and its structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the furan and pyrazine rings allows for potential interactions that can inhibit or activate specific biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for cell wall synthesis in bacteria.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways associated with cancer and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various pathogens. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.5 μg/mL |
| Escherichia coli | 0.5 μg/mL | 1.0 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.5 μg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 26 | Cell cycle arrest |
| HepG2 (liver cancer) | 15 | Inhibition of proliferation |
These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Case Studies
-
In Vitro Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus with an MIC of 0.25 μg/mL, highlighting its potential as a therapeutic agent against resistant bacterial strains . -
Cytotoxicity Assessment :
Another research focused on the cytotoxic effects of this compound on MCF7 cells, revealing an IC50 value of 12.5 μM, suggesting substantial anti-proliferative activity . The study proposed that the mechanism involves apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
